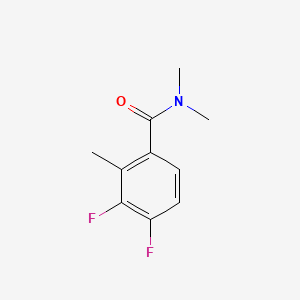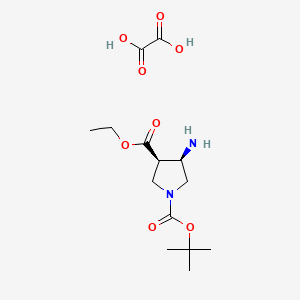
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and amino groups, as well as dicarboxylate and oxalate functionalities.
Métodos De Preparación
The synthesis of 1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and amino groups are introduced through various substitution reactions.
Formation of Dicarboxylate and Oxalate Groups: These functionalities are introduced through esterification and subsequent reactions with oxalic acid or its derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dicarboxylate and oxalate groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate can be compared with similar compounds such as:
1-(Tert-butyl) 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: This compound has a hydroxyl group instead of an amino group, which may result in different reactivity and applications.
1-(Tert-butyl) 3-ethyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H24N2O8 |
|---|---|
Peso molecular |
348.35 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
Clave InChI |
LLRLFDPWCXPSAB-RJUBDTSPSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


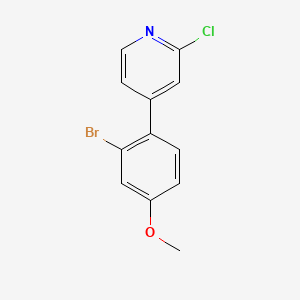
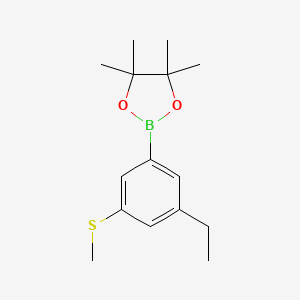
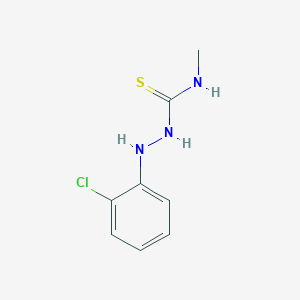
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
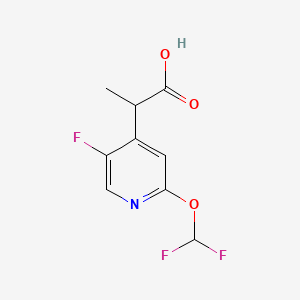
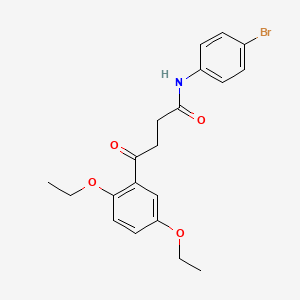
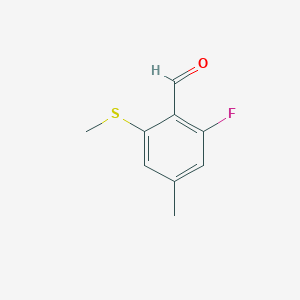
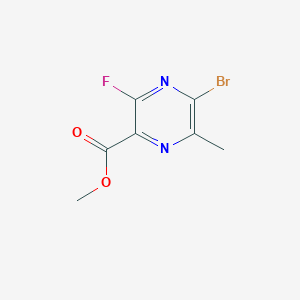
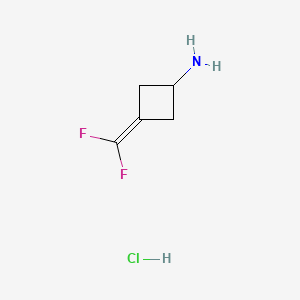
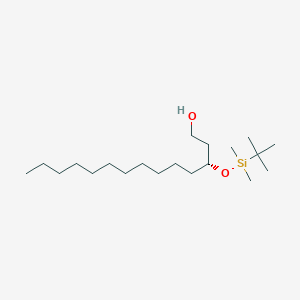
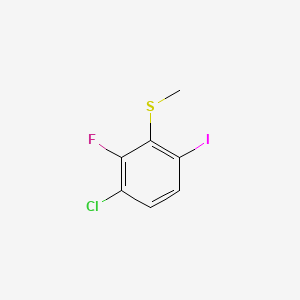
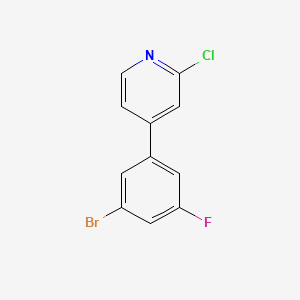
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
